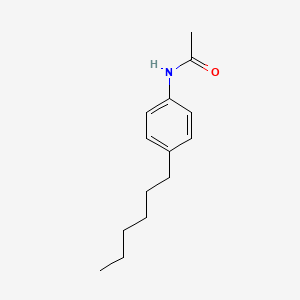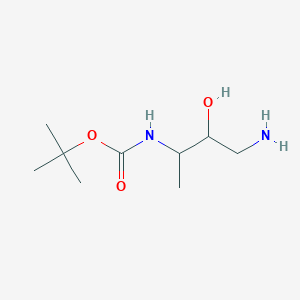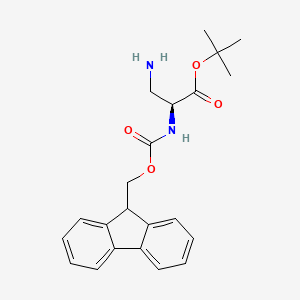![molecular formula C10H12N2OS B1643946 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide CAS No. 328961-28-0](/img/structure/B1643946.png)
2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide
概要
説明
準備方法
The synthesis of 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide typically involves the reaction of 3,5-dimethylaniline with thiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .
化学反応の分析
2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
科学的研究の応用
2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide is used in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Biochemistry: The compound is employed in the synthesis of bioactive molecules and the study of enzyme mechanisms.
Medicinal Chemistry: Research into potential therapeutic applications, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
類似化合物との比較
Similar compounds to 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide include:
2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl compounds: These compounds share a similar structure but have different functional groups, leading to varied biological activities.
3,5-Dimethylphenyl derivatives: These compounds have the same aromatic ring structure but differ in their substituents, affecting their chemical reactivity and applications.
This compound stands out due to its unique combination of the thioxoacetamide group and the 3,5-dimethylphenyl moiety, which imparts specific chemical and biological properties .
特性
IUPAC Name |
2-(3,5-dimethylanilino)-2-sulfanylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-6-3-7(2)5-8(4-6)12-10(14)9(11)13/h3-5H,1-2H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCQDRUGGBHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















